molecular formula C18H14ClN3O2 B448625 N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide

N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide

Cat. No.: B448625
M. Wt: 339.8g/mol
InChI Key: HMXKIYPXDUHHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with an amino group, a pyridin-3-yloxy group, and a chlorine atom, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific steps include:

  • Preparation of the pyridin-3-yloxy intermediate.
  • Coupling of the intermediate with 3-chlorobenzoyl chloride.
  • Introduction of the amino group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted benzamides and pyridin-3-yloxy derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-fluorobenzamide
  • N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-bromobenzamide
  • N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-iodobenzamide

Uniqueness

N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide stands out due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom’s electron-withdrawing properties can affect the compound’s stability and reactivity, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8g/mol

IUPAC Name

N-(3-amino-5-pyridin-3-yloxyphenyl)-3-chlorobenzamide

InChI

InChI=1S/C18H14ClN3O2/c19-13-4-1-3-12(7-13)18(23)22-15-8-14(20)9-17(10-15)24-16-5-2-6-21-11-16/h1-11H,20H2,(H,22,23)

InChI Key

HMXKIYPXDUHHDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)N)OC3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)N)OC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 1 (710 mg, 1.92 mmol, 1.00 eq) was dissolved in 1N HCl in MeOH (22 mL) and zinc (377 mg, 5.77 mmol, 3.00 eq) was added. The reaction was stirred for 1 hour and additional zinc (251 mg, 3.84 mmol, 2.00 eq) was added to drive the reaction to completion as determined by TLC. The reaction was neutralized with 1N NaOH, filtered and extracted with CH2Cl2 (3×). The combined organics were dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 555 mg (85%) of the title compound as a brown solid: 1H NMR (400 MHz, DMSO-d6) δ 10.09 (s, 1H), 8.37 (dd, J=2.7, 0.8 Hz, 1H), 8.34 (dd, J=4.3, 1.7 Hz, 1H), 7.93 (t, J=1.8 Hz, 1H), 7.84 (dt, J=7.9, 1.2 Hz, 1H), 7.63 (ddd, J=8.1, 2.1, 1.0 1H), 7.52 (t, J=7.8 Hz, 1H), 7.43 (m, 2H), 6.94 (t, J=1.8 Hz, 1H), 6.62 (t, J=2.0 Hz, 1H), 6.00 (t, J=2.1 Hz, 1H), 5.37 (s, 2H); ES-MS [M+1]+: 340.1.
Name
Compound 1
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
377 mg
Type
catalyst
Reaction Step Three
Name
Quantity
251 mg
Type
catalyst
Reaction Step Four
Yield
85%

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